8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
CAS No.: 195983-60-9
Cat. No.: VC21312585
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195983-60-9 |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | 8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
| Standard InChI | InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13) |
| Standard InChI Key | FAVPJIZQGHYIEW-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1 |
| Canonical SMILES | C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1 |
Introduction
Chemical Identity and Structure
Basic Identification
8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione is uniquely identified through several standard chemical identifiers. These identifiers ensure precise recognition in scientific literature and chemical databases.
Table 1. Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 195983-60-9 |
| Molecular Formula | C₉H₇ClN₂O₂ |
| InChI | InChI=1/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13) |
| Molecular Weight | 210.62 g/mol |
| Exact Mass | 210.0196052 |
This compound is also known by synonyms including "1H-1,4-Benzodiazepine-2,5-dione, 8-chloro-3,4-dihydro-" and "8-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione" .
Structural Properties
The molecular structure of 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione features a fused bicyclic system. The primary structural elements include:
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A benzene ring fused with a diazepine seven-membered ring
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A chlorine atom substitution at the 8-position of the benzene ring
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Two carbonyl (ketone) groups at positions 2 and 5 of the diazepine ring
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A partially reduced diazepine ring (3,4-dihydro)
This structural arrangement contributes significantly to the compound's chemical behavior and potential biological activities. The presence of the chlorine substituent alters the electronic distribution within the molecule, potentially influencing receptor binding capabilities and metabolic stability .
Physical and Chemical Characteristics
Based on computational analysis, 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione exhibits specific physicochemical properties that influence its behavior in biological systems and chemical reactions.
Table 2. Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 58.2 Ų |
| Heavy Atom Count | 14 |
| Complexity | 270 |
| Covalently-Bonded Unit Count | 1 |
The XLogP3 value of 0.8 suggests moderate lipophilicity, indicating potential for both aqueous solubility and membrane permeability. The hydrogen bond donor and acceptor counts (both 2) suggest capacity for intermolecular interactions that may be relevant for biological activity .
Pharmacological Properties
Biological Activities
Based on its chemical classification, 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione may exhibit various effects on the central nervous system. Compounds in this class typically demonstrate one or more of the following activities:
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Anxiolytic effects (anxiety reduction)
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Sedative properties
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Anticonvulsant activities
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Muscle relaxant properties
Structure-Activity Relationship
The structure-activity relationship of benzodiazepines is well-established in pharmacological literature, though specific data for 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione is limited in the search results. Generally, the positioning and nature of substituents on the benzodiazepine scaffold significantly affect biological activity.
The 8-chloro substitution potentially influences:
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Lipophilicity and blood-brain barrier penetration
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Binding affinity to receptor subtypes
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Metabolic stability and half-life
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Selectivity profile across various CNS receptors
Research and Applications
Synthetic Approaches
Availability and Specifications
| Product Reference | Purity | Price Range | Estimated Delivery |
|---|---|---|---|
| IN-DA00APNG | 98% | 79.00-165.00 € | April 21, 2025 |
| 10-F040612 | 97.0% | Inquire | May 2, 2025 |
| 3D-VHA98360 | Min. 95% | - | Discontinued |
This information suggests that the compound is accessible for research purposes, though availability may vary by supplier and region .
Quality Standards and Specifications
Commercial 8-Chloro-3,4-dihydro-1H-benzo[e] diazepine-2,5-dione is typically supplied with purity specifications ranging from 95% to 98%. For research applications, particularly in pharmaceutical development or biological assays, higher purity grades (97-98%) would be recommended to minimize interference from impurities .
Standard analytical techniques for quality control of this compound likely include:
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Elemental analysis for composition confirmation
These quality control measures ensure the reliability and reproducibility of research results when using this compound .
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